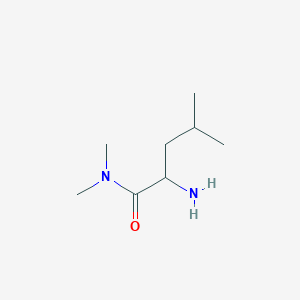
N,N-Dimethylleucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylleucinamide is an organic compound that belongs to the class of amides. It is derived from leucine, an essential amino acid, and features two methyl groups attached to the nitrogen atom. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethylleucinamide can be synthesized through the N-dimethylation of leucinamide. One common method involves the reaction of leucinamide with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound can be produced using a similar approach but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as ruthenium nanoparticles, can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethylleucinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include secondary amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N-Dimethylleucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethylleucinamide involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylformamide: A common solvent with similar amide functionality.
N,N-Dimethylacetamide: Another solvent with comparable chemical properties.
N,N-Dimethylglycine: An amino acid derivative with similar structural features.
Uniqueness
N,N-Dimethylleucinamide is unique due to its derivation from leucine, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where these properties are advantageous, such as in the design of enzyme inhibitors or as a chiral building block in organic synthesis.
Propriétés
Numéro CAS |
857478-11-6 |
|---|---|
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-amino-N,N,4-trimethylpentanamide |
InChI |
InChI=1S/C8H18N2O/c1-6(2)5-7(9)8(11)10(3)4/h6-7H,5,9H2,1-4H3 |
Clé InChI |
VINQQWZFGIKZAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


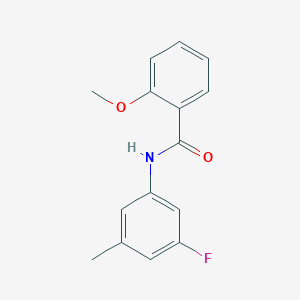
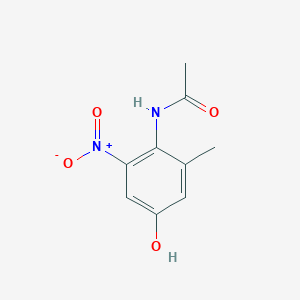
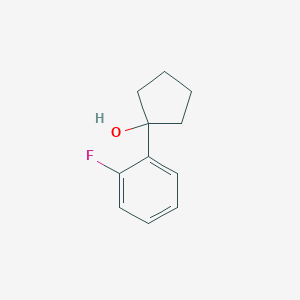
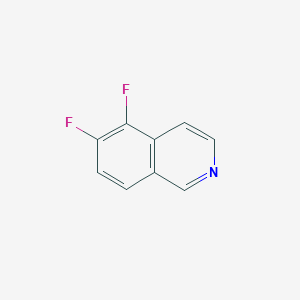


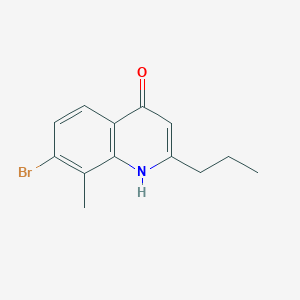

![2,5,6,10,10,14,21-Heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione](/img/structure/B15093084.png)
![Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-](/img/structure/B15093097.png)
![azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B15093104.png)
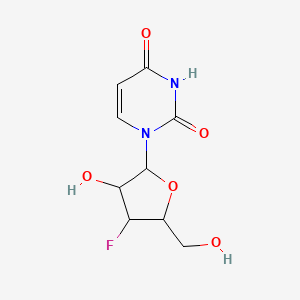
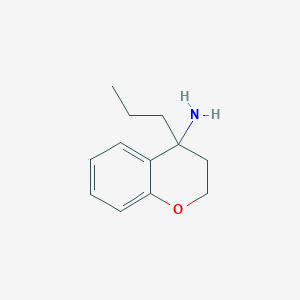
![1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione](/img/structure/B15093138.png)
